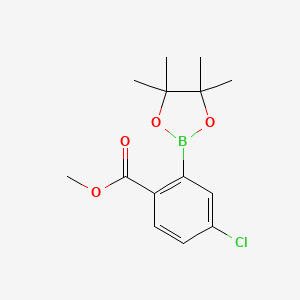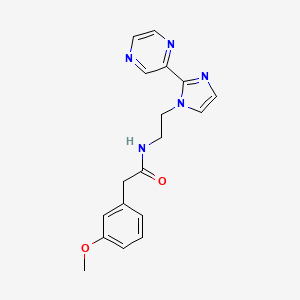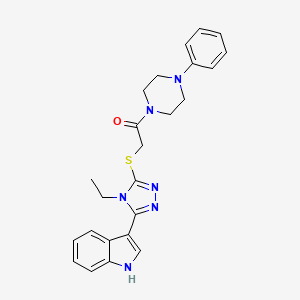![molecular formula C9H12N2O2 B2367007 Methyl N-[(4-aminophenyl)methyl]carbamate CAS No. 850791-48-9](/img/structure/B2367007.png)
Methyl N-[(4-aminophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-aminophenyl)methyl]carbamate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is also known by its IUPAC name, methyl 4-aminobenzylcarbamate . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-[(4-aminophenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the electrophilic amination of methyl N-phenylcarbamate using sodium azide in polyphosphoric acid (PPA) at temperatures ranging from 55°C to 60°C . Another method includes the reaction of methyl N-(4-methoxyphenyl)carbamate with nitromethane and nitroethane in PPA at 95°C to 110°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of PPA as a dehydrating and cyclizing agent is common in industrial settings due to its efficiency and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, nitromethane, nitroethane, and polyphosphoric acid . The reactions are typically carried out at controlled temperatures ranging from 55°C to 110°C to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted carbamates and aminophenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-[(4-aminophenyl)methyl]carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N-[(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and undergo photolysis, leading to the breaking of C-S and N-S bonds . The formation of hydrogen-bonded complexes increases the rate of population of photodissociative states, enhancing the efficiency of photoreactions .
Comparison with Similar Compounds
Methyl N-[(4-aminophenyl)methyl]carbamate can be compared with other similar compounds, such as:
- N-[2-Amino-4-(methyl)aminophenyl]-carbamic acid-ethyl ester
- Methyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Properties
IUPAC Name |
methyl N-[(4-aminophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQVSXFZFMRDFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
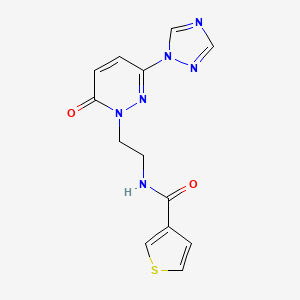
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)
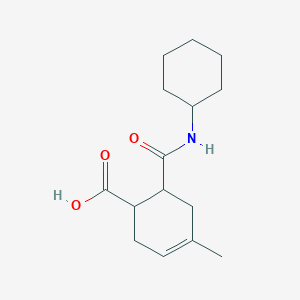

![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)
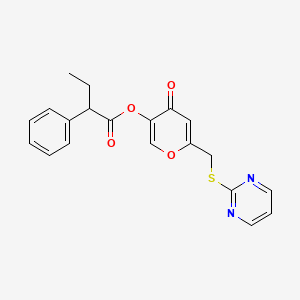
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)

